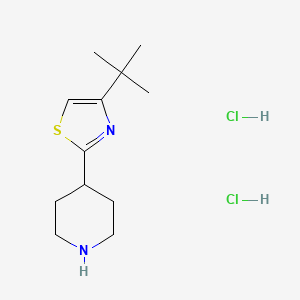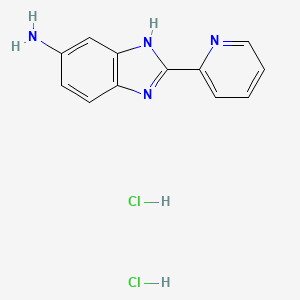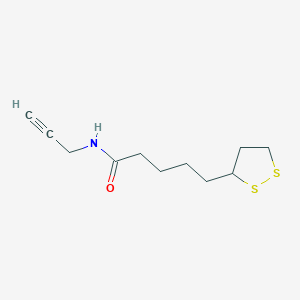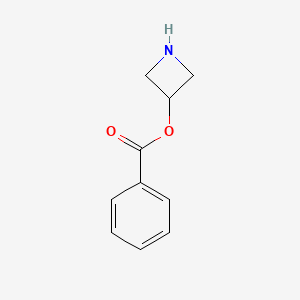
3-Azetidinyl benzoate
Übersicht
Beschreibung
3-Azetidinyl benzoate is a heterocyclic compound. It is also known as azetidin-3-yl benzoate . It has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
Azetidines, including 3-Azetidinyl benzoate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular formula of 3-Azetidinyl benzoate is C10H11NO2 . Its molecular weight is 177.2 g/mol .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl benzoate, have unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain . Recent advances in the chemistry and reactivity of azetidines have been reported .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrolysis and Chemical Conversion
- Asymmetric hydrolysis of d1 R* benzoate (d1 3) can be effectively achieved by Bacillus subtilis, resulting in the production of optically-active R-hydroxyethyl azetidinone. This product is then chemically converted into β-azetidinyl acetyl thioester derivative and further into carbapenem derivative, illustrating its utility in synthesizing complex biochemical compounds (Hirai, Miyakoshi, & Naito, 1989).
Synthesis and Anti-Inflammatory Activity
- Indolyl azetidinones, synthesized through the reaction of hydrazones with chloro acetyl chloride, demonstrate significant anti-inflammatory activity. This highlights the potential of 3-azetidinyl benzoate derivatives in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antimicrobial and Antifungal Activities
- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, synthesized from 3-azetidinyl benzoate, show promising antibacterial and antifungal activities, especially those with chloro and methoxy groups. These findings suggest potential applications in treating microbial infections (Patel & Patel, 2011).
Antibacterial Agents
- 7-Azetidinylquinolones, including derivatives of 3-azetidinyl benzoate, have been shown to possess significant antibacterial properties. The structure-activity relationship studies indicate that chirality at the azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy, suggesting potential in developing new antibacterial drugs (Frigola et al., 1995).
Antitubercular Activities
- Novel trihydroxy benzamido azetidin-2-one derivatives exhibit notable antitubercular activities, comparable to standard drugs like isoniazid. This indicates the potential of 3-azetidinyl benzoate derivatives in treating tuberculosis (Ilango & Arunkumar, 2011).
Rearrangement in Synthesis
- Azetidinyl benzothiazolyl disulphides, derived from 3-azetidinyl benzoate, can rearrange to form 2β-(benzothiazolylthiomethyl)penams upon thermolysis, demonstrating their versatility in chemical synthesis (Alpegiani, Giudici, Perrone, & Borghi, 1990).
Chromogenic Chemosensor
- Azo 8-hydroxyquinoline benzoate, derived from 3-azetidinyl benzoate, acts as a selective chromogenic chemosensor for detecting metal ions like Hg2+ and Cu2+, indicating its potential application in environmental monitoring and metal ion detection (Cheng et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, including benzene, toluene, ethylbenzene, and xylene . .
Pharmacokinetics
Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . These properties significantly impact a compound’s bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
azetidin-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYWVLACJWVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What innovative approach does the research highlight for achieving asymmetric synthesis of the β-lactam, methyl 4-[3-hydroxy-2,2-dimethyl-1-(1-methylethyl)-4-oxo-3-azetidinyl]benzoate?
A1: The research investigates two distinct methods for the asymmetric synthesis of the target β-lactam:
Q2: How does X-ray crystallography contribute to understanding the observed enantioselectivity and diastereoselectivity in this photochemical synthesis?
A2: X-ray crystallographic data for various α-oxoamides provided valuable insights into the origins of the observed selectivity. By analyzing the crystal structures, researchers could correlate the spatial arrangement of the reacting molecules with the stereochemical outcome of the photochemical reaction. This analysis validated the prediction of the absolute configuration of the β-lactam based on the topochemical control principle, which postulates that the reaction pathway is governed by the geometry of the reacting species in the solid state [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



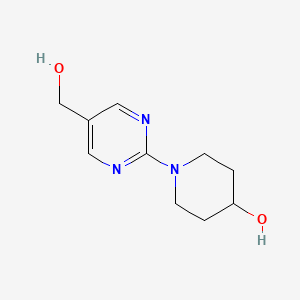




![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)

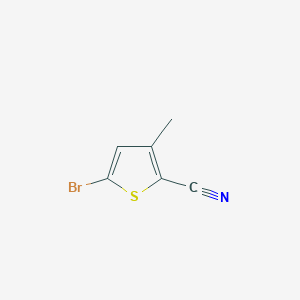
![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
